molecular formula C13H12O2 B1676713 Monobenzone CAS No. 103-16-2

Monobenzone

Cat. No.: B1676713
CAS No.: 103-16-2
M. Wt: 200.23 g/mol
InChI Key: VYQNWZOUAUKGHI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Monobenzone, also known as 4-Benzyloxyphenol, primarily targets melanocytes . Melanocytes are cells that produce melanin, the pigment responsible for the color of our skin, hair, and eyes. In addition to melanocytes, this compound has also been found to inhibit the enzyme Lysine-specific demethylase1 (KDM1A) , which is generally highly expressed in various cancer tissues .

Mode of Action

This compound interacts with its targets, melanocytes, by increasing the excretion of melanin . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum . It may also cause destruction of melanocytes and permanent depigmentation . As a KDM1A inhibitor, this compound may competitively inhibit KDM1A reversibly .

Biochemical Pathways

This compound affects the melanogenesis pathway in melanocytes . By increasing the excretion of melanin, it disrupts the normal function of these cells, leading to their destruction and the subsequent loss of skin pigmentation . In the context of cancer cells, this compound inhibits the activity of KDM1A, an enzyme involved in diverse cellular signaling pathways .

Pharmacokinetics

It is known that this compound is used topically and is practically insoluble in water but soluble in alcohol .

Result of Action

The primary result of this compound’s action is the depigmentation of the skin, which is why it is used to treat conditions like vitiligo . In the context of cancer, this compound inhibits the proliferation of certain cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to sunlight reduces the depigmenting effect of the drug . Furthermore, mental factors such as chronic stress have been found to influence the effectiveness of this compound in inducing vitiligo .

Safety and Hazards

Monobenzone may cause an allergic skin reaction and serious eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection . Contaminated work clothing should not be allowed out of the workplace .

Future Directions

Monobenzone has potential therapeutic effects in vitiligo therapy . It has been found that chronic unpredictable mild stress (CUMS) inhibited the melanogenesis of skin . Therefore, mental inducement was added to the this compound-induced vitiligo model, which may be better used in the evaluation and study of vitiligo drugs . This compound has also been identified as a potential anti-acute myeloid leukaemia agent .

Biochemical Analysis

Biochemical Properties

Monobenzone plays a significant role in biochemical reactions, particularly in the depigmentation process. It interacts with the enzyme tyrosinase, a key enzyme in melanogenesis, to form reactive quinones that are toxic to pigmented cells, including melanoma cells . This interaction leads to the destruction of melanocytes and permanent depigmentation. Additionally, this compound has been identified as a potent inhibitor of lysine-specific demethylase 1A (KDM1A), an enzyme highly expressed in various cancer tissues . By inhibiting KDM1A, this compound can suppress the proliferation and migration of cancer cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In melanocytes, it increases the excretion of melanin, leading to depigmentation . In cancer cells, this compound inhibits the proliferation of gastric cancer cell lines and reverses epithelial-mesenchymal transition (EMT), thereby inhibiting cell migration . This compound also affects gene expression by increasing the mRNA accumulation of epithelial cell markers and suppressing mesenchymal cell markers .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with tyrosinase and KDM1A. By interacting with tyrosinase, this compound forms reactive quinones that lead to the destruction of melanocytes . As a KDM1A inhibitor, this compound competitively inhibits the enzyme in a reversible manner, forming hydrogen bonds with specific amino acids in the enzyme’s active site . This inhibition results in the suppression of cancer cell proliferation and migration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The depigmenting effect of this compound is erratic and may take one to four months to occur . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function include permanent depigmentation and potential suppression of cancer cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a mouse model of vitiligo, the severity of skin depigmentation depended on the dosage of this compound applied . High doses of this compound can lead to the destruction of melanocytes and permanent depigmentation . In cancer studies, this compound inhibited the proliferation of cancer cells at specific inhibitory concentrations .

Metabolic Pathways

This compound is involved in metabolic pathways related to melanogenesis and cancer cell proliferation. It interacts with tyrosinase in the melanogenic pathway to inhibit melanin production . In cancer cells, this compound affects metabolic pathways involved in inflammation, immune response, and cellular oxidative stress . The inhibition of KDM1A by this compound also impacts histone methylation and gene expression .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with specific enzymes and proteins. It is applied topically and affects the skin by increasing the excretion of melanin from melanocytes . In cancer cells, this compound penetrates the enzyme’s active site to exert its inhibitory effects . The distribution of this compound within tissues and its accumulation have not been extensively studied.

Subcellular Localization

The subcellular localization of this compound involves its interaction with enzymes in specific cellular compartments. In melanocytes, this compound interacts with tyrosinase in the melanosomes, leading to melanin excretion . In cancer cells, this compound localizes to the nucleus where it inhibits KDM1A activity . The targeting signals or post-translational modifications that direct this compound to specific compartments have not been fully elucidated.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tioxolone can be synthesized through several methods. One common synthetic route involves the reaction of 2-mercaptobenzoic acid with phosgene, followed by cyclization to form the benzoxathiol ring . The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the proper formation of the compound.

Industrial Production Methods: Industrial production of tioxolone often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tioxolone undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its ability to inhibit metalloenzymes like carbonic anhydrase .

Common Reagents and Conditions:

    Oxidation: Tioxolone can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols, which can replace the hydroxyl group in tioxolone.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .

Properties

IUPAC Name

4-phenylmethoxyphenol
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InChI

InChI=1S/C13H12O2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,14H,10H2
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InChI Key

VYQNWZOUAUKGHI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)O
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Molecular Formula

C13H12O2
Record name monobenzone
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DSSTOX Substance ID

DTXSID2020717
Record name 4-(Benzyloxyl)phenol
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Molecular Weight

200.23 g/mol
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Physical Description

Tan solid; Insoluble in water; [Hawley] White powder; [Alfa Aesar MSDS], Solid
Record name Monobenzone
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Solubility

SOLUBILITY IN BOILNG WATER ABOUT 1.0 G/100 ML; SOL IN ALC, ETHER, BENZENE, INSOL IN WATER, FREELY SOL IN ACETONE, Practically insoluble in petroleum hydrocarbons, very soluble in benzene and alkalies., 3.92e-02 g/L
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Density

1.26
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Vapor Pressure

0.0000225 [mmHg]
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Mechanism of Action

Monobenzone is a depigmenting agent whose mechanism of action is not fully understood. It is proposed that it increases the excretion of melanin from the melanocytes. This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum. Hyperpigmented skin appears to fade more rapidly than does normal skin, and exposure to sunlight reduces the depigmenting effect of the drug. Following skin depigmentation after topical application of monobenzone, the histological studies indicate similar results as that seen in vitiligo, where the epidermis is intact but with the absence of identifiable melanocytes., ...INTERFERES WITH BIOSYNTHESIS OF MELANIN. IT INHIBITS ENZYME TYROSINASE & THEREBY PREVENTS CONVERSION OF TYROSINE TO DIHYDROXYPHENYLALANINE, PRECURSOR OF MELANIN.
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Color/Form

LUSTROUS LEAFLETS FROM WATER, WHITE CRYSTALLINE POWDER

CAS No.

103-16-2
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Record name Phenol, 4-(phenylmethoxy)-
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Melting Point

122.5 °C, 110 - 118 °C
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Synthesis routes and methods I

Procedure details

Benzylbromide and hydroquinone are reacted to obtain 4-benzyloxyphenol (i),which is reacted with optical active perfluoro-2-(perfluoroalkoxy) propionic chloride in pyridine as a solvent to obtain 4-benzyloxyphenyl-perfluoro-2-(Perfluoroalkoxy) propionate (ii), which is then subjected to the hydrogenation in the presence of a palladium/carbon catalyst to obtain 4-hydroxyphenyl-perfluoro-2-(perfluoropropoxy) propionate (iii), which is reacted to 4-alkyloxybenzoic acid and thionyl chloride in pyridine as a solvent to obtain an objective optically active compound, 4-[perfluoro-2-(perfluoropropoxy)propionyloxy]phenyl4'-n-octyloxybenzoate.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

In analogy to the procedure described in Example 1a), the alkylation of hydroquinone with benzylbromide yielded the 4-benzyloxy-phenol as a colourless solid.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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